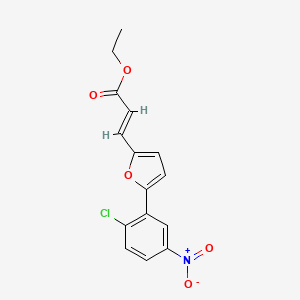

Ethyl 3-(5-(2-chloro-5-nitrophenyl)furan-2-yl)acrylate

CAS No.:

Cat. No.: VC15795141

Molecular Formula: C15H12ClNO5

Molecular Weight: 321.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H12ClNO5 |

|---|---|

| Molecular Weight | 321.71 g/mol |

| IUPAC Name | ethyl (E)-3-[5-(2-chloro-5-nitrophenyl)furan-2-yl]prop-2-enoate |

| Standard InChI | InChI=1S/C15H12ClNO5/c1-2-21-15(18)8-5-11-4-7-14(22-11)12-9-10(17(19)20)3-6-13(12)16/h3-9H,2H2,1H3/b8-5+ |

| Standard InChI Key | QBTVZENXUGTGQZ-VMPITWQZSA-N |

| Isomeric SMILES | CCOC(=O)/C=C/C1=CC=C(O1)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |

| Canonical SMILES | CCOC(=O)C=CC1=CC=C(O1)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |

Introduction

Structural and Molecular Characteristics

Chemical Identity

Ethyl 3-(5-(2-chloro-5-nitrophenyl)furan-2-yl)acrylate is systematically named ethyl (E)-3-[5-(2-chloro-5-nitrophenyl)furan-2-yl]prop-2-enoate under IUPAC nomenclature. Its structure features a furan ring (a five-membered aromatic heterocycle with one oxygen atom) linked to a 2-chloro-5-nitrophenyl group at the 5-position and an acrylate ester moiety at the 2-position. The E-configuration of the acrylate double bond is confirmed by its isomeric SMILES notation: .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 321.71 g/mol | |

| CAS Number | 874999-51-6 (related acid) | |

| IUPAC Name | Ethyl (E)-3-[5-(2-chloro-5-nitrophenyl)furan-2-yl]prop-2-enoate | |

| XLogP3 | 3.2 (estimated) |

Spectroscopic Data

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy provide critical insights into its structure. For the closely related 3-(5-(2-chloro-5-nitrophenyl)furan-2-yl)acrylic acid, -NMR spectra in DMSO- reveal characteristic peaks:

-

A singlet at δ 2.67 ppm for the methyl group on the furan ring .

-

Aromatic protons between δ 7.17–8.50 ppm for the chloronitrophenyl moiety .

-

A downfield-shifted proton at δ 12.90 ppm for the carboxylic acid group in the de-esterified analogue .

IR spectra of analogous furan acrylates show strong absorptions at 1727 cm (ester C=O stretch) and 1606 cm (aromatic C=C) .

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis typically involves a multi-step sequence:

-

Furan Ring Formation: Cyclization of γ-keto esters or Knorr-type reactions using chloronitrobenzene derivatives.

-

Electrophilic Substitution: Introduction of the 2-chloro-5-nitrophenyl group via Friedel-Crafts alkylation or palladium-catalyzed coupling.

-

Esterification: Acrylic acid intermediates are esterified with ethanol under acidic conditions .

A photoredox catalysis approach, demonstrated for structurally similar cinnamates, enables regioselective [2+2]-cycloadditions under blue light (λ = 455 nm) using iridium-based photocatalysts like [Ir{dF(CF)ppy}(dtb-bpy)]PF . This method achieves high yields (59–88%) and diastereoselectivity, suggesting potential for functionalizing the acrylate moiety .

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Diazotization | NaNO, HCl, 0–5°C | 70–85% | |

| Photoredox Cycloaddition | [Ir] catalyst, DMF, N, 455 nm | 59–88% | |

| Esterification | Ethanol, HSO, reflux | 90–95% |

Physicochemical Properties

Solubility and Stability

Experimental solubility data for analogous 2-methyl-5-arylfuran-3-carboxylic acids in organic solvents reveal:

-

High solubility in polar aprotic solvents like dimethyl ketone (≥120 mg/mL at 298 K) .

-

Low solubility in alkanes (<10 mg/mL) .

The chloro and nitro substituents enhance thermal stability, with decomposition temperatures exceeding 200°C.

Thermodynamic Parameters

For 2-methyl-5-(2-chloro-5-trifluoromethylphenyl)furan-3-carboxylic acid:

-

Entropy of mixing (): −45.2 J/(mol·K) in acetonitrile .

These values suggest strong intermolecular interactions, likely due to hydrogen bonding and dipole-dipole forces .

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound’s nitro group facilitates reduction to amines, enabling access to bioactive molecules. For example:

-

Anticancer agents: Nitroreduction yields anilines for kinase inhibitors.

-

Antibiotics: The furan core is a scaffold for quinolone derivatives .

Materials Science

Its rigid aromatic structure enhances polymer properties:

-

Photoresists: Nitro groups improve UV sensitivity in epoxy-based resins .

-

Liquid Crystals: The planar furan-phenyl system promotes mesophase stability .

Recent Research Advancements

Photocatalytic Functionalization

Visible-light-mediated [2+2]-cycloadditions enable stereocontrolled synthesis of cyclobutane derivatives, expanding utility in natural product synthesis . For instance, irradiation of ethyl (E)-3-(4-isopropylphenyl)acrylate yields diethyl cyclobutane dicarboxylates with 88% efficiency .

Solvent Effects on Reactivity

Studies on 2-methyl-5-arylfurans demonstrate that solvent polarity critically influences reaction rates. In acetonitrile, for nucleophilic substitution decreases by 12 kJ/mol compared to toluene .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume